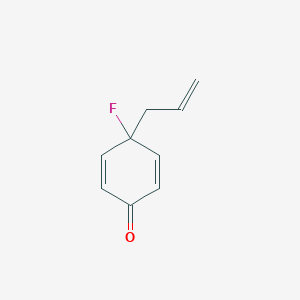
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer, followed by oxidation with potassium permanganate under mild conditions .
Industrial Production Methods
While specific industrial production methods for 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in mild conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroperoxides and ketones.
Reduction: Formation of cyclohexadiene derivatives.
Substitution: Formation of substituted cyclohexadienones.
Applications De Recherche Scientifique
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allylcatechol: Shares the allyl group but lacks the fluorine atom.
4-Methylcatechol: Similar structure but with a methyl group instead of an allyl group.
Eugenol: Contains an allyl group but has a methoxy group instead of a fluorine atom.
Uniqueness
4-Allyl-4-fluorocyclohexa-2,5-dien-1-one is unique due to the presence of both an allyl group and a fluorine atom on the cyclohexa-2,5-dien-1-one ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
4-fluoro-4-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H9FO/c1-2-5-9(10)6-3-8(11)4-7-9/h2-4,6-7H,1,5H2 |
Clé InChI |
PTAXYXXRMBQGKQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(C=CC(=O)C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


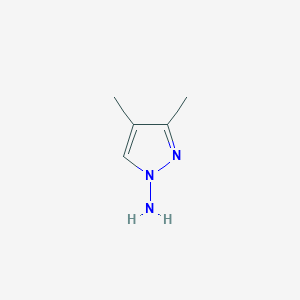

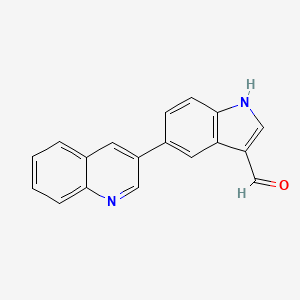
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
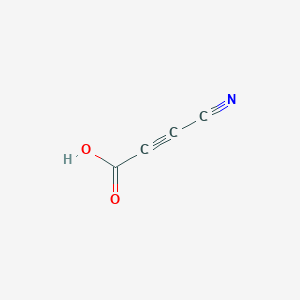
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
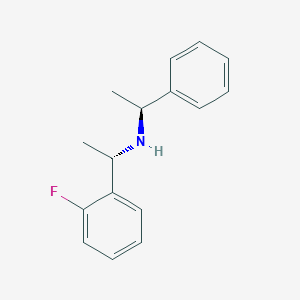

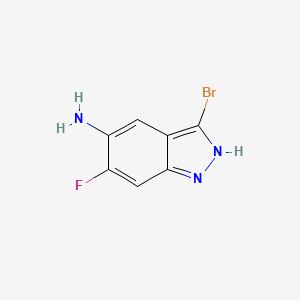
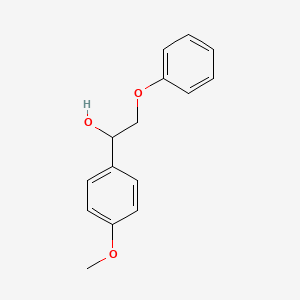
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
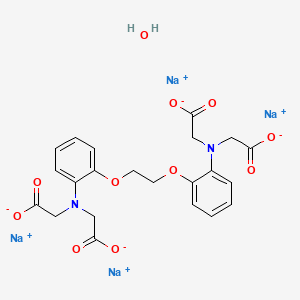
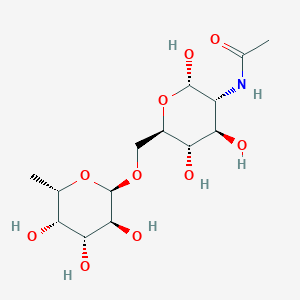
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
